(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

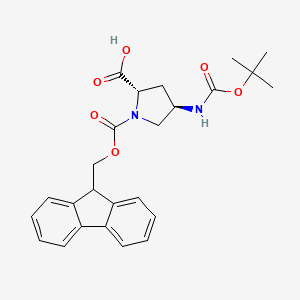

“(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their wide range of applications in medicinal chemistry, including anticancer, antibacterial, and antiviral activities .

Synthesis Analysis

Boronic acids can be synthesized using various methods . One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . Another method involves copper-mediated trifluoromethylation .Molecular Structure Analysis

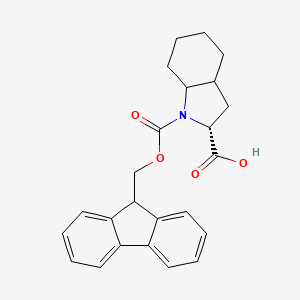

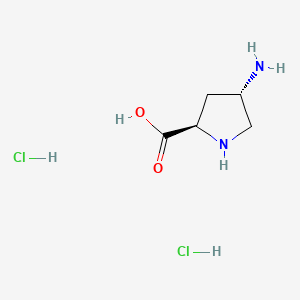

The molecular formula of “(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid” is C7H8BFO3 . It contains a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a fluorine atom and a hydroxymethyl group .Chemical Reactions Analysis

Boronic acids are known for their reactivity and versatility in various chemical reactions . They can participate in Suzuki-Miyaura cross-coupling reactions and copper-catalyzed transformations . They can also undergo Mitsunobu, Suzuki, and amidation reactions .Physical And Chemical Properties Analysis

“(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid” has a molecular weight of 169.95 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 60.7 Ų .Applications De Recherche Scientifique

Sensing and Diagnostic Applications

BODIPY-Based Functional Materials : The boronic acid derivative plays a significant role in the development of BODIPY (Boron-Dipyrromethene) fluorophores for medical diagnostics and treatment. BODIPY fluorophores, modified with boronic acid derivatives, have shown promising applications in bioimaging and labeling of biomolecules such as proteins, hormones, and DNA. These modifications enhance therapeutic efficiency in cancer treatment and enable real-time imaging of drug carriers, owing to their high fluorescent intensity and low toxicity (Marfin et al., 2017).

Electrochemical Biosensors : Phenylboronic acid derivatives, including (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid, are integral to the development of electrochemical biosensors. These sensors exploit the selective binding affinity of boronic acids to diols, enabling the detection of glucose, glycoproteins, and other biologically relevant molecules. Such sensors offer a promising alternative for monitoring blood glucose levels and other diagnostic applications (Anzai, 2016).

Therapeutic and Drug Delivery Applications

Functionalization of Drug Carriers : The functionalization of drug micro- and nanocarriers with boronic acid derivatives is a significant area of research. This approach aims to improve the therapeutic effect of drug carriers in cancer treatment by leveraging the unique properties of boronic acids. The integration of such compounds into drug carriers not only enhances therapeutic efficacy but also facilitates in vitro and in vivo imaging of the carriers, offering a dual function in therapeutic delivery and diagnostics (Marfin et al., 2017).

Orientations Futures

The interest in boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various areas of medicinal chemistry, including as anticancer, antibacterial, and antiviral agents . Therefore, further studies on boronic acids, including “(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid”, are warranted to explore their potential applications .

Propriétés

IUPAC Name |

[3-fluoro-4-(hydroxymethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGFMKDDCAZZOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726921 |

Source

|

| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid | |

CAS RN |

1082066-52-1 |

Source

|

| Record name | B-[3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)